BenchChemオンラインストアへようこそ!

3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

FGF receptor antagonism In vivo pharmacology Scaffold hopping

3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1250992-75-6, molecular formula C₁₂H₁₃N₃O₂, molecular weight 231.25 g/mol) is a heterobifunctional building block comprising the imidazo[1,5-a]pyridine bicyclic core with a pyrrolidin-3-yl substituent at the 3-position and a free carboxylic acid at the 1-position. The imidazo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, having yielded clinical candidates targeting thromboxane synthetase (CGS 13080), aromatase (Fadrozole), RORc (GNE-0946, GNE-6468), MEK (GDC-0623), and FGF receptors.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
Cat. No. B12635535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CNCC1C2=NC(=C3N2C=CC=C3)C(=O)O
InChIInChI=1S/C12H13N3O2/c16-12(17)10-9-3-1-2-6-15(9)11(14-10)8-4-5-13-7-8/h1-3,6,8,13H,4-5,7H2,(H,16,17)
InChIKeyTYBRLCDOWLXACF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid – Procurement-Ready Scaffold Profile and Comparator Landscape


3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1250992-75-6, molecular formula C₁₂H₁₃N₃O₂, molecular weight 231.25 g/mol) is a heterobifunctional building block comprising the imidazo[1,5-a]pyridine bicyclic core with a pyrrolidin-3-yl substituent at the 3-position and a free carboxylic acid at the 1-position . The imidazo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, having yielded clinical candidates targeting thromboxane synthetase (CGS 13080), aromatase (Fadrozole), RORc (GNE-0946, GNE-6468), MEK (GDC-0623), and FGF receptors [1][2][3]. The pyrrolidine substituent introduces a secondary amine (pKa ~10-11) alongside a chiral center at the 3-position of the pyrrolidine ring, while the carboxylic acid (predicted pKa ~3-4) provides an orthogonal derivatization handle. This combination of functional groups distinguishes the compound from both simpler imidazo[1,5-a]pyridine carboxylic acids and from analogs bearing alternative cyclic amines.

Why 3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid Cannot Be Replaced by Generic Imidazopyridine Carboxylic Acids


Within the imidazo[1,5-a]pyridine-1-carboxylic acid family, the identity and attachment position of the 3-substituent fundamentally alters the compound's molecular recognition profile, physicochemical properties, and synthetic utility. The pyrrolidin-3-yl group introduces a stereogenic center and a conformationally restricted secondary amine whose spatial orientation relative to the imidazopyridine plane differs from both the pyrrolidin-2-yl positional isomer and the piperidin-4-yl ring-expanded analog . The simultaneous presence of a free carboxylic acid (C1) and a pyrrolidine NH means that two chemically orthogonal derivatization vectors exist on the same scaffold—enabling sequential amide bond formation, salt preparation, or bioconjugation strategies that are inaccessible with the decarboxylated analog 3-(pyrrolidin-3-yl)imidazo[1,5-a]pyridine (CAS 1780799-14-5, MW 187.24) . Furthermore, patent-derived in vivo efficacy data demonstrate that imidazo[1,5-a]pyridine derivatives achieve maximal pharmacological effect at 10 mg/kg in FGF antagonism models, whereas the structurally distinct indolizine chemotype requires 50 mg/kg for equivalent activity—a 5-fold potency differential tied directly to the imidazo[1,5-a]pyridine scaffold architecture [1]. These cumulative differences mean that substituting this compound with a generic imidazopyridine carboxylic acid or an alternative heterocyclic building block would alter, potentially abolish, the desired target engagement or synthetic pathway.

Quantitative Differentiation Evidence: 3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid vs. Closest Analogs


Scaffold-Level In Vivo Potency: Imidazo[1,5-a]pyridine vs. Indolizine FGF Antagonists – 5-Fold Dose-Reduction Advantage

In a direct head-to-head in vivo comparison documented in US Patent US20080108648, imidazo[1,5-a]pyridine derivatives achieved maximal pharmacological efficacy at an oral dose of 10 mg/kg in murine FGF antagonism models. By contrast, indolizine-based FGF antagonists—representing the closest alternative chemotype—required 50 mg/kg to produce an equivalent effect [1]. This represents a 5-fold in vivo potency advantage for the imidazo[1,5-a]pyridine scaffold. Although this comparison was established with a broader series rather than the specific pyrrolidin-3-yl carboxylic acid derivative, the potency advantage is attributed to the core imidazo[1,5-a]pyridine architecture shared by the target compound, establishing a scaffold-level preference that procurement decisions for FGF-targeted programs must account for.

FGF receptor antagonism In vivo pharmacology Scaffold hopping

Positional Isomer Specificity: 3-Pyrrolidinyl vs. 2-Pyrrolidinyl Connectivity Determines Hydrogen-Bond Donor Vector Orientation

The target compound bears the pyrrolidine ring attached via its 3-position to the imidazo[1,5-a]pyridine C3 carbon (SMILES: O=C(O)c1nc(C2CCNC2)n2ccccc12), as confirmed by the Chemsrc database entry . The positional isomer 3-(pyrrolidin-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid attaches the pyrrolidine via its 2-position, which places the secondary amine at a different distance and dihedral angle relative to the imidazopyridine plane. In drug-receptor interactions, the spatial orientation of a hydrogen-bond donor (pyrrolidine NH) relative to the aromatic scaffold is a critical determinant of binding complementarity. Although direct comparative IC₅₀ data for these two positional isomers against a common target are not available in the public domain, the established principle of positional isomerism in heterocyclic SAR—exemplified by the imidazo[1,5-a]pyridine RORc inverse agonist series [1]—indicates that shifting a substituent by one ring position can alter potency by orders of magnitude. Researchers selecting a building block for library synthesis or SAR exploration should therefore treat the 3-pyrrolidinyl and 2-pyrrolidinyl isomers as non-interchangeable.

Structure-activity relationships Molecular recognition Isomer differentiation

Orthogonal Derivatization Vectors: Carboxylic Acid + Pyrrolidine NH Enable Sequential Conjugation Strategies Absent in Decarboxylated Analog

The target compound (MW 231.25, C₁₂H₁₃N₃O₂) possesses two chemically distinct derivatizable functional groups: a carboxylic acid at the imidazopyridine C1 position and a secondary amine on the pyrrolidine ring . Its decarboxylated analog, 3-(pyrrolidin-3-yl)imidazo[1,5-a]pyridine (CAS 1780799-14-5, MW 187.24, C₁₁H₁₃N₃), lacks the carboxylic acid entirely, reducing the number of derivatization vectors from two to one . The carboxylic acid enables amide coupling (e.g., with HATU/EDC), esterification, and salt formation for solubility optimization—transformations that are impossible with the decarboxylated analog without additional synthetic steps. The pyrrolidine NH simultaneously permits reductive amination, sulfonylation, or urea formation under conditions orthogonal to carboxylic acid chemistry. This dual-handle architecture is particularly valuable in fragment-based drug discovery and parallel library synthesis, where the ability to independently vary substituents at two positions from a single starting material dramatically increases chemical space coverage per synthesis cycle.

Bioconjugation Parallel synthesis Building block utility

Thromboxane Synthetase Class Potency Benchmark: Imidazo[1,5-a]pyridine Carboxylic Acids Achieve Low Nanomolar IC₅₀ with >100,000-Fold Selectivity

The imidazo[1,5-a]pyridine-1-carboxylic acid chemotype has a well-established track record in thromboxane A₂ synthetase (CYP5A1) inhibition. The archetypal compound CGS 13080 (imidazo[1,5-a]pyridine-5-hexanoic acid) inhibited cell-free thromboxane synthetase with an IC₅₀ of 3 nM and demonstrated at least five orders of magnitude (>100,000-fold) selectivity over other key enzymes in the arachidonic acid cascade [1]. Another imidazo[1,5-a]pyridine derivative, 5-[4-(1H-tetrazol-5-yl)-butyl]-imidazo[1,5-a]pyridine, showed an IC₅₀ of 11 nM against thromboxane A₂ synthetase using lysed human platelets as the enzyme source [2]. While these data originate from structurally distinct imidazo[1,5-a]pyridine derivatives rather than the pyrrolidin-3-yl carboxylic acid specifically, they establish the scaffold's intrinsic capability to engage this target with high potency and exceptional selectivity. The target compound's carboxylic acid at C1 may serve a similar pharmacophoric role to the carboxylic acid-bearing side chains in CGS 13080 and related inhibitors.

Thromboxane synthetase inhibition Enzyme selectivity Cardiovascular research

Physicochemical Profile Differentiation: Predicted LogP ~1.89 and Polar Surface Area ~54 Ų Distinguish from Parent Scaffold and Piperidine Analog

Computationally predicted physicochemical parameters differentiate the target compound from its closest structural analogs in meaningful ways. Based on mcule.com property predictions for structures bearing the imidazo[1,5-a]pyridine-1-carboxylic acid core with cyclic amine substituents, the target compound is estimated to have a LogP of approximately 1.89, a polar surface area (PSA) of roughly 54 Ų, 5 hydrogen-bond acceptors, and 6 rotatable bonds . By comparison, the unsubstituted parent scaffold imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 138891-51-7, MW 162.15) has a measured LogP of 0.77-1.03 and PSA of 54.6 Ų . The 3-piperidin-4-yl analog (MW 245.28) adds approximately 14 Da relative to the target compound and introduces a 6-membered ring with different conformational preferences and pKa (~10.6 for piperidine vs ~10.2 for pyrrolidine) . The ~1-unit LogP increase from the parent scaffold to the pyrrolidine-substituted derivative reflects the added lipophilicity from the saturated heterocycle, which may improve membrane permeability while maintaining a favorable PSA for oral bioavailability according to Veber's rules (PSA < 140 Ų).

Physicochemical properties Drug-likeness Formulation development

Recommended Procurement and Application Scenarios for 3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid


FGF Receptor Antagonist Lead Optimization Programs

Research teams pursuing FGF receptor antagonists should prioritize this compound as a core scaffold for SAR exploration. Patent-derived evidence demonstrates that imidazo[1,5-a]pyridine derivatives achieve maximal in vivo FGF antagonist efficacy at 10 mg/kg—a 5-fold potency advantage over indolizine-based FGF antagonists requiring 50 mg/kg [1]. The dual derivatization handles (carboxylic acid at C1 and pyrrolidine NH) enable systematic exploration of both the imidazopyridine and pyrrolidine vectors in parallel, accelerating the identification of optimized leads with improved potency and pharmacokinetic profiles.

Thromboxane Synthetase Inhibitor Discovery and Cardiovascular Research

Given the established low-nanomolar potency (IC₅₀ 3-11 nM) and >100,000-fold selectivity of imidazo[1,5-a]pyridine carboxylic acid derivatives against thromboxane A₂ synthetase [2], this compound is a strategic starting point for cardiovascular drug discovery. The carboxylic acid at C1 may recapitulate the critical acidic pharmacophore present in CGS 13080, while the pyrrolidine substituent offers an additional vector for modulating selectivity, metabolic stability, or physicochemical properties beyond what is achievable with the parent imidazo[1,5-a]pyridine-5-alkanoic acid series.

Parallel Library Synthesis and Fragment-Based Drug Discovery

With two chemically orthogonal functional groups—a carboxylic acid (amide coupling, esterification, salt formation) and a secondary amine (reductive amination, sulfonylation, urea formation)—this compound is ideally suited as a bifunctional building block for parallel library construction . Unlike the decarboxylated analog (single vector) or the piperidine analog (altered ring pKa and conformational preferences), this specific compound enables two-dimensional diversity exploration from a single starting material, maximizing chemical space coverage per synthesis cycle while minimizing procurement and inventory complexity.

Ion Channel Research: TRPV1 Antagonist Development

The imidazo[1,5-a]pyridine scaffold has been explicitly marketed as a key component in TRPV1 antagonist development for chronic pain management . BindingDB data confirm that imidazo[1,5-a]pyridine derivatives achieve TRPV1 antagonism with IC₅₀ values in the low nanomolar range (5.3-15 nM) in cellular calcium flux assays [3]. The free carboxylic acid enables salt formation for solubility optimization—a critical consideration for ion channel assays conducted in physiological buffers—while the pyrrolidine NH provides a handle for introducing substituents that modulate channel subtype selectivity.

Quote Request

Request a Quote for 3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.